

Chemical Identification and Properties of Trilinolein

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trilinolein

CAS No.: 537-40-6

Cat. No.: S630364

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The table below summarizes the key identifiers and physicochemical properties of **Trilinolein**.

Property Category	Details and Descriptors
Systematic Name	1,2,3-tri-(9Z,12Z-octadecadienoyl)-glycerol [1]
Common Synonyms	LLL; Glyceryl trilinoleate; Linolein [2] [3]
CAS Registry Number	537-40-6 [2] [3]
Molecular Formula	C ₅₇ H ₉₈ O ₆ [2] [3] [1]
Molecular Weight	879.39 g/mol (theoretical); 878.736342 g/mol (exact mass) [2] [1]
Lipid Number	TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) [2] [1]
IUPAC Standard InChIKey	HBOQXIRUPVQLKX-BBWANDEASA-N [2] [3] [1]
Physical State	Liquid [2]
Calculated logP	18.28 [1]

Biological Context and Research Data

Trilinolein has demonstrated significant biological activities in experimental models, particularly in cardioprotection.

Aspect	Findings from Research
General Biological Role	A neutral lipid (triglyceride) stored in lipid droplets within cells for energy storage [4].
Cardioprotective Effects (in vitro)	At 1 μM , reduces oxygen-derived free radicals in leukocytes and mitigates mitochondrial swelling/deformation caused by ischemia-reperfusion injury in perfused rat hearts [1].
Cardioprotective Effects (in vivo)	At 1 mg/kg in a rat coronary artery ligation model, reduces incidence/duration of ventricular tachycardia and decreases infarct size [1].
Thermochemical Data	Enthalpy of combustion ($\Delta\text{cH}^\circ\text{liquid}$): -34555.7 ± 1.3 kJ/mol [3].

Overview of Triacylglycerol Assay Methods

While the search results do not contain a specific step-by-step protocol for **trilinolein**, they describe general methodological principles for quantifying total triacylglycerols (TG) that are widely applicable.

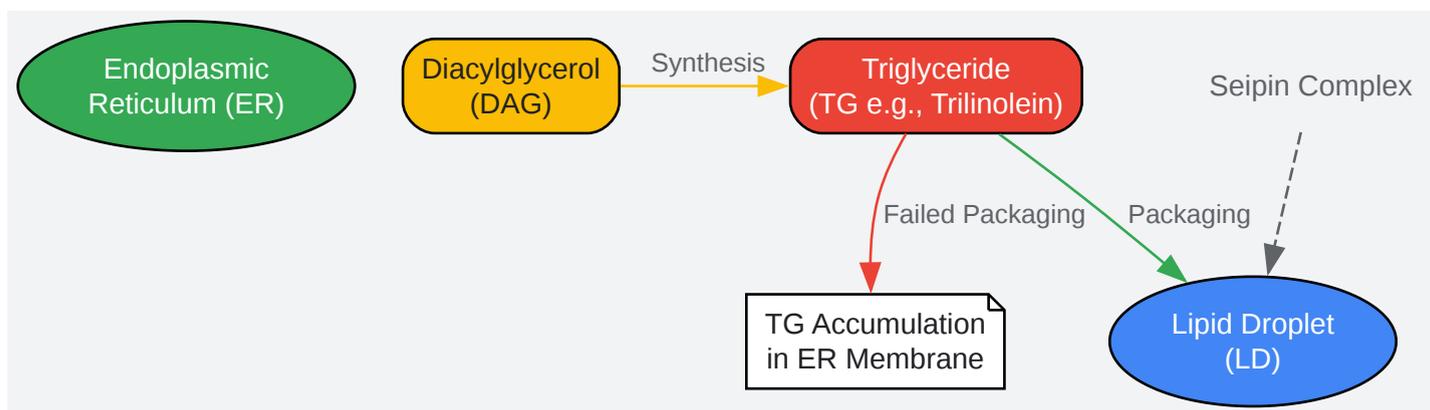
- **A Rapid, Colorimetric Assay:** One source describes a reliable and economical method for quantifying TG in cells and animal tissues [5]. The protocol involves:
 - **Organic Extraction:** Partitioning triglycerides away from proteins and other hydrophilic molecules that could interfere with the assay [5].
 - **Colorimetric Detection:** Using an enzyme-linked reaction to produce a measurable color change [5]. This method avoids the use of environmentally unfriendly halogenated solvents [5].
- **A Classic Enzymatic Procedure:** An older study details a method where triglycerides are extracted into an organic phase (nonane), followed by a reaction that liberates glycerol. The glycerol is then quantified via a series of reactions that ultimately produce a colored compound, 3,5-diacetyl-1,3-dihydrolutidine [6].

For current research, commercially available enzymatic kits based on similar principles are the standard. You would need to verify that the kit's antibodies or enzymes recognize **trilinolein**, though most are designed for

general triglyceride detection.

Metabolic Pathway and Signaling Context

The following diagram illustrates the cellular process of lipid droplet formation, the storage site for triglycerides like **trilinolein**, based on research findings [4].



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Diagram 1: TG storage pathway in the ER and lipid droplets.

Research indicates that the efficiency of packaging triglycerides into lipid droplets is modulated by the lipid composition of the ER membrane [4]. Diacylglycerol (DAG), which is enriched at sites of LD formation, promotes the nucleation and packaging of TGs into LDs [4]. Conversely, when specific proteins like the lipid phosphatase Pah1 are deleted, TG fails to package into LDs and instead accumulates in the ER membrane, which can disrupt ER function [4].

Key Research Considerations

- **Source for Experiments:** **Trilinolein** is available from biochemical suppliers as a high-purity neat compound for research use [2].
- **Focus on Pathways:** The broader context of lipid signaling, including molecules like ceramide and diacylglycerol, is crucial for understanding the metabolic and regulatory environment in which **trilinolein** exists [4] [7].

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To cite this document: Smolecule. [Chemical Identification and Properties of Trilinolein]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b630364#trilinolein-lipid-number-tg-18-2-18-2-18-2>]

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